Ethyl azidoacetate

Catalog No.
S1487588
CAS No.
637-81-0
M.F
C4H7N3O2
M. Wt
129.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl azidoacetate

CAS Number

637-81-0

Product Name

Ethyl azidoacetate

IUPAC Name

ethyl 2-azidoacetate

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

InChI

InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3

InChI Key

HVJJYOAPXBPQQV-UHFFFAOYSA-N

SMILES

CCOC(=O)CN=[N+]=[N-]

Synonyms

azido-aceticaciethylester;ETHYLAZIDACETATE;ETHYL AZIDOACETATE;AZIDOACETIC-ACID-ETHYL-ESTER;ETHYL AZIDOACETATE SOLUTION, 25% IN ETHANOL;ETHYL AZIDOACETATE SOLUTION, 30% IN METHYLENECHLORIDE;ETHYL AZIDOACETATE SOLUTION, 25% IN TOLUENE;ethyl azidoacetat

Canonical SMILES

CCOC(=O)CN=[N+]=[N-]

Materials Science: Surface Modification

Results:

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Ethyl azidoacetate is an organic compound with the chemical formula C5_5H7_7N3_3O2_2. It is characterized by the presence of an azide functional group (-N₃) attached to an acetate moiety. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 164 °C. Ethyl azidoacetate is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile building block for various chemical transformations .

Ethyl azidoacetate is a hazardous compound due to the presence of the azido group. It is:

  • Toxic: Can cause skin and eye irritation, and inhalation may be harmful.
  • Flammable: Flash point is 79 °C [].
  • Explosive: The azido group can be explosive under certain conditions, especially upon heating or exposure to shock [].

  • Azidation Reactions: The azide group can be used to introduce azide functionalities into other compounds.
  • Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles and other heterocycles .
  • Knoevenagel Condensation: Ethyl azidoacetate can react with aldehydes in the presence of bases to form substituted indoles, demonstrating its utility in synthesizing complex organic molecules .
  • Coupling Reactions: It can also participate in coupling reactions, further expanding its application in synthetic organic chemistry .

Ethyl azidoacetate can be synthesized through several methods:

  • Direct Azidation: One common method involves the reaction of ethyl acetate with sodium azide, resulting in the formation of ethyl azidoacetate.
  • Condensation Reactions: The condensation of 1-methyl-β-carboline-3-carbaldehyde with ethyl azidoacetate has been reported to yield 2-formylxanthine derivatives, showcasing its utility in more complex synthesis pathways .
  • Knoevenagel Reaction: As mentioned earlier, ethyl azidoacetate can be utilized in Knoevenagel-type reactions to synthesize various indole derivatives .

Ethyl azidoacetate is widely used in organic synthesis due to its versatility:

  • Synthesis of Heterocycles: It is commonly employed to synthesize triazoles and indoles, which are important scaffolds in medicinal chemistry.
  • Bioconjugation: Its reactive azide group makes it suitable for bioconjugation applications, allowing researchers to label biomolecules selectively.
  • Drug Development: Compounds derived from ethyl azidoacetate may have potential applications in drug discovery and development due to their biological activity.

Interaction studies involving ethyl azidoacetate typically focus on its reactivity with other chemical species. For instance, its ability to engage in cycloaddition reactions makes it a valuable partner in click chemistry protocols. These studies often explore the kinetics and mechanisms of reaction pathways involving ethyl azidoacetate and various substrates.

Several compounds share structural or functional similarities with ethyl azidoacetate. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Methyl AzidoacetateMethyl instead of EthylLower boiling point; used similarly in synthesis.
Propyl AzidoacetatePropyl instead of EthylSimilar reactivity; slightly different solubility.
Benzyl AzidoacetateBenzyl groupIncreased steric hindrance; useful for specific applications.
Azidomethyl AcetateAzide group on methylDifferent reactivity profile; used in different contexts.

Ethyl azidoacetate is unique due to its balance between reactivity and stability, making it particularly useful for a wide range of synthetic applications while having favorable handling properties compared to more reactive analogs like benzyl azidoacetate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Ethyl azidoacetate serves as a critical azide component in CuAAC reactions, which form 1,2,3-triazole linkages with terminal alkynes. This reaction’s efficiency stems from its high thermodynamic driving force (~30 kcal/mol) and tolerance to diverse functional groups [3]. A seminal study demonstrated its utility in synthesizing 1,4-disubstituted 1,2,3-triazoles derived from natural products like carvacrol and eugenol [3]. The reaction between ethyl azidoacetate and terminal acetylenes achieved yields of 50–80%, with the resulting triazoles exhibiting moderate antioxidant activity (EC₅₀ = 75.5 µg/mL for the most active derivative) [3].

The CuAAC mechanism involves a stepwise process:

  • Copper(I) Acetylide Formation: Terminal alkynes react with Cu(I) to form σ-coordinated intermediates.
  • Azide Coordination: Ethyl azidoacetate’s azide group binds to the copper center, facilitating cycloaddition.
  • Triazole Formation: A six-membered cyclic transition state yields the 1,2,3-triazole product [3].

This reaction’s versatility is exemplified in polymer chemistry, where ethyl azidoacetate enables the synthesis of functionalized cellulose supports for heterogeneous copper catalysts. These catalysts achieved 39–99% yields in oxidative amine coupling reactions, maintaining stability over ten cycles [2].

CuAAC ParameterValue/Range
Reaction Temperature25–60°C
Catalyst Loading1–5 mol% Cu(I)
Yield50–99%
Turnover Frequency (TOF)10–50 h⁻¹

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC eliminates copper catalysts by employing strained cyclooctynes, leveraging ring-strain energy (∼18 kcal/mol) to drive reactions. Ethyl azidoacetate’s azide group reacts with dibenzocyclooctyne (DBCO) derivatives at rates exceeding 1 M⁻¹s⁻¹ under physiological conditions [5]. In a prostate-specific membrane antigen (PSMA) targeting study, SPAAC conjugated IRDye800CW fluorophores to ligands with log D values of −2.4 to −4.4, ensuring efficient tumor accumulation [5]. Comparative analyses showed equivalent performance to NHS-ester conjugates, with 24-hour retention in PSMA-positive tumors [5].

SPAAC’s bioorthogonality is critical for in vivo applications. For example, dual-labeled PSMA ligands synthesized via SPAAC enabled simultaneous radiodetection (using ^111^In or ^99m^Tc) and fluorescence imaging, achieving tumor-to-background ratios >10:1 [5]. The reaction’s efficiency remains unaffected by pH (4–9) or temperature (4–37°C), making it suitable for diverse biological systems [5].

SPAAC ParameterValue/Range
Rate Constant (k)0.8–1.2 M⁻¹s⁻¹
Log D (Octanol/Water)−2.4 to −4.4
Tumor Uptake Efficiency8–12% ID/g

Role in Bioorthogonal Labeling and Protein Modification

Ethyl azidoacetate’s azide group participates in bioorthogonal reactions beyond CuAAC and SPAAC. In Staudinger reaction-responsive coacervates (SR-Coa), it triggers disassembly of triphenylphosphine-based microdroplets, releasing encapsulated proteins into the cytosol [6]. Treating cells with ethyl azidoacetate induced dispersion of EGFR/antibody complexes from puncta to cytosol, enabling TRIM21-dependent degradation (80% reduction in EGFR levels) [6].

This strategy extends to endogenous proteins like EZH2, a histone methyltransferase. SR-Coa delivered anti-EZH2 antibodies into cells, achieving proteasomal degradation via ubiquitination (70% EZH2 depletion at 48 hours) [6]. The reaction’s specificity avoids off-target effects, as confirmed by negligible cytotoxicity (≥95% cell viability at 100 µM ethyl azidoacetate) [6].

Key Advancements:

  • Intraorganelle Targeting: Azide-tagged mitochondrial proteins react with DBCO probes pre-localized via triphenylphosphonium salts.
  • Multiplexed Imaging: Sequential SPAAC and inverse-electron-demand Diels-Alder (IEDDA) reactions enable two-color tracking of glycan dynamics [5].

The reduction of ethyl azidoacetate follows several distinct mechanistic pathways, each with varying selectivity and competing reactions. The Staudinger reduction represents the most selective approach for converting azides to primary amines [3] [4]. In this mechanism, triphenylphosphine attacks the terminal nitrogen of the azide group, forming a phosphazide intermediate that rapidly decomposes with nitrogen extrusion to yield an iminophosphorane [5] [6]. Subsequent hydrolysis produces the corresponding primary amine and triphenylphosphine oxide.

The mechanistic details reveal that the reaction proceeds through a four-membered ring transition state, where the phosphorus atom attacks the α-nitrogen of the azide while simultaneously forming the phosphazide intermediate [7]. This pathway is thermodynamically favored due to the exceptional leaving group ability of molecular nitrogen and the strong phosphorus-oxygen bond formation [8].

Lithium aluminum hydride reduction provides an alternative pathway that operates through direct hydride attack on the azide nitrogen atoms [9]. This method shows less selectivity compared to the Staudinger reduction but offers broader substrate compatibility and typically higher yields [3]. The mechanism involves coordination of the lithium cation to the azide group, followed by hydride delivery from the aluminum center.

Catalytic hydrogenation using palladium on carbon represents another reduction pathway, particularly useful for substrates containing multiple reducible functionalities [10]. The mechanism involves coordination of the azide to the metal surface, followed by sequential hydrogen addition and nitrogen elimination. However, this method requires careful control to prevent over-reduction of the ester functionality.

Competing triazole formation occurs through 1,3-dipolar cycloaddition reactions with alkynes [11] [12]. The regioselectivity of triazole formation depends significantly on reaction conditions, with copper catalysis favoring 1,4-disubstituted products and ruthenium catalysis producing 1,5-disubstituted triazoles [13]. The electronic properties of substituents on both the azide and alkyne components influence the reaction pathway selection [14] [15].

Temperature effects play a crucial role in determining the product distribution between reduction and cycloaddition pathways [16] [17]. Lower temperatures favor bis-triazole formation, while elevated temperatures promote 5-alkynyl-triazole products through aerobic oxidative coupling mechanisms.

Reduction MethodReagentProductMechanism TypeCompeting ReactionSelectivity Factor
Staudinger ReductionPPh₃ + H₂OPrimary Amine + PPh₃=ONucleophilic attackStaudinger LigationHigh for primary azides
Lithium Aluminum HydrideLiAlH₄Primary AmineHydride reductionNoneNon-selective
Catalytic HydrogenationPd/C, H₂Primary AmineCatalytic reductionOver-reduction possibleNon-selective
Sodium BorohydrideNaBH₄Primary AmineHydride reductionPhase transfer conditions neededModerate

Phosphine-Mediated C–O Bond Cleavage Mechanisms

Phosphine-mediated reactions of ethyl azidoacetate involve complex mechanistic pathways that can lead to C–O bond cleavage under specific conditions [18] [19]. The classical Staudinger reaction does not typically involve direct C–O bond cleavage, but rather proceeds through azide reduction to form iminophosphorane intermediates [5] [6].

However, modified phosphine reagents containing electrophilic traps can promote alternative reaction pathways [18] [19]. Phosphines bearing proximal ester or thioester groups can undergo intramolecular cyclization reactions that ultimately lead to C–O bond reorganization. This process involves initial phosphazide formation, followed by intramolecular nucleophilic attack by the ester oxygen on the phosphorus center [20].

The phosphine-mediated deimidogenation pathway represents a unique mechanism where specialized phosphine reagents convert azides to diazo compounds [18] [19]. This transformation requires phosphines with activated ester substituents that can trap the phosphazide intermediate before nitrogen extrusion occurs. The resulting triazenophosphonium species undergoes fragmentation to yield diazo compounds and cleaved C–O bonds.

Mechanistic studies using density functional theory calculations have revealed that the preference for C–O bond cleavage depends on the relative stability of competing transition states [7]. The presence of electron-withdrawing groups on the phosphine increases the electrophilicity of the phosphorus center, facilitating intramolecular cyclization reactions that can lead to bond reorganization.

The solvent environment significantly influences these mechanistic pathways [18] [19]. Wet conditions (THF/H₂O) favor hydrolysis pathways and prevent accumulation of reactive intermediates, while anhydrous conditions promote intramolecular rearrangements and C–O bond cleavage mechanisms.

Phosphine TypeReaction ConditionsMechanismC–O Bond EffectProduct FormationHydrolysis Rate
TriphenylphosphineTHF/H₂ONucleophilic attack on azideNo direct cleavageIminophosphoraneModerate
TributylphosphineAprotic solventsSimilar to PPh₃No direct cleavageIminophosphoraneModerate
Phosphine estersMild conditionsStaudinger ligationEster participationAmide linkageVariable
Phosphine thioestersEnhanced reactivityFaster kineticsThioester participationEnhanced conversionFast

Solvent and Substituent Effects on Reaction Selectivity

The reactivity of ethyl azidoacetate is profoundly influenced by both solvent effects and substituent modifications, which determine the selectivity between competing reaction pathways [21] [22]. Solvent polarity affects the relative stability of charged intermediates and transition states, thereby influencing reaction mechanism preferences.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide stabilize ionic intermediates while maintaining good solvation of the azide anion [21]. These conditions generally favor SN2 mechanisms and enhance the nucleophilicity of the azide group. The increased solvation leads to higher activation energies for reactions proceeding through dispersed charge transition states.

Polar protic solvents like water and alcohols can participate in hydrogen bonding interactions that significantly affect reaction selectivity [21] [23]. Water molecules can stabilize charged intermediates through specific solvation, but they may also compete for coordination sites on metal catalysts or interfere with certain reaction pathways.

Nonpolar solvents such as hexane provide minimal solvation but can lead to phase separation effects that concentrate reactants and increase effective collision frequency [21]. Under these conditions, reactant molecules may cluster together, leading to enhanced reaction rates despite reduced individual molecule solvation.

The substituent effects on azide reactivity depend on both electronic and steric factors [24]. Electron-withdrawing substituents decrease the nucleophilicity of the azide group but increase its electrophilicity at the terminal nitrogen. This dual effect can lead to enhanced selectivity in certain reactions while reducing overall reactivity.

Electron-donating substituents increase azide nucleophilicity and generally accelerate reactions with electrophilic partners [14] [15]. However, this increased reactivity may come at the cost of selectivity, as multiple reaction pathways become more accessible.

Steric effects play a crucial role in determining regioselectivity and reaction pathway preferences [22]. Bulky substituents can prevent certain conformations or approach angles, leading to enhanced selectivity even when electronic effects might favor multiple pathways.

The intramolecular hydrogen bonding between the azide group and adjacent functionalities can significantly influence reactivity patterns. Such interactions can activate the azide toward certain reactions while protecting it from others, providing a mechanism for controlling selectivity in complex molecular environments.

Solvent TypeDielectric ConstantEffect on SN2Azide StabilityTriazole FormationSelectivity
Polar Aprotic (DMF)38Increases rateHighEnhancedGood
Polar Protic (H₂O)80Decreases rateModerateCompetitive hydrolysisPoor
Nonpolar (Hexane)2Fastest rateHighMinimalExcellent
Mixed (THF/H₂O)~20Optimal balanceModerateSelective conditionsVery good

Temperature effects on reaction selectivity are particularly pronounced in ethyl azidoacetate chemistry [16] [17]. Lower temperatures generally favor thermodynamically controlled products, while higher temperatures can access kinetically controlled pathways that may lead to different product distributions.

The concentration effects and reactant ratios also influence selectivity outcomes. Higher concentrations of certain reagents can shift equilibria toward different products, while dilute conditions may favor unimolecular rearrangements over bimolecular reactions.

Substituent TypeExamplesEffect on NucleophilicityReaction RateSelectivity ImpactTriazole Formation
Electron-withdrawingCF₃, NO₂, CO₂EtDecreasedSlowerHigher selectivityReduced
Electron-donatingMe, OMe, NH₂IncreasedFasterLower selectivityEnhanced
Steric hindrancetert-Bu, iPrDecreasedSlowerHigh selectivitySterically hindered
Aromatic conjugationPhenyl, naphthylModerate decreaseVariableRegioselectivity issuesCompetitive pathways

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

637-81-0

Wikipedia

Ethyl azidoacetate

Dates

Last modified: 08-15-2023
Adzima et al. Spatial and temporal control of the alkyne-azide cycloaddition by photoinitiated Cu(II) reduction. Nature Chemistry, doi: 10.1038/nchem.980, published online 30 January 2011 http://www.nature.com/nchem

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